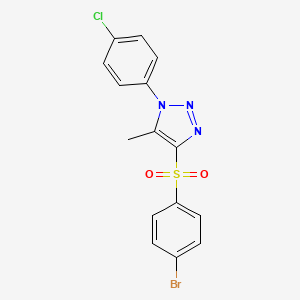

4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

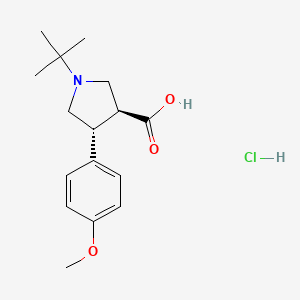

4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid, commonly known as ATPC, is a chemical compound that has shown potential in scientific research applications. This pyrrolidine derivative has gained attention due to its unique structure and mechanism of action, making it a valuable tool in various fields of research.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid:

Synthesis of β-Lactam Antibiotics

4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid is a crucial intermediate in the synthesis of β-lactam antibiotics, such as carbapenems and penems. These antibiotics are known for their broad-spectrum activity and resistance to β-lactamase enzymes, making them effective against multi-drug-resistant bacterial strains .

Chiral Building Block in Organic Synthesis

The compound serves as a valuable chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex molecules with high enantiomeric purity, which is essential in the development of pharmaceuticals and agrochemicals .

Development of Enzyme Inhibitors

Researchers utilize 4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid in the development of enzyme inhibitors. These inhibitors can target specific enzymes involved in various diseases, providing a pathway for the creation of new therapeutic agents .

Study of Protein-Ligand Interactions

The compound is used in the study of protein-ligand interactions. By modifying its structure, scientists can investigate how different ligands bind to proteins, which is crucial for drug design and understanding biochemical pathways .

Catalyst in Asymmetric Synthesis

4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid acts as a catalyst in asymmetric synthesis reactions. Its ability to induce chirality in the products makes it a valuable tool in the production of enantiomerically pure compounds, which are important in the pharmaceutical industry .

Material Science Applications

In material science, the compound is explored for its potential in creating novel materials with specific properties. Its unique chemical structure allows for the design of materials with desired mechanical, thermal, and chemical characteristics .

Pharmacokinetic Studies

The compound is also employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. This information is vital for optimizing drug formulations and improving therapeutic efficacy .

Development of Diagnostic Agents

4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid is used in the development of diagnostic agents. These agents can help in the detection and monitoring of diseases by targeting specific biomarkers, thereby aiding in early diagnosis and treatment .

properties

IUPAC Name |

4-acetyloxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6S/c1-9-3-5-12(6-4-9)22(19,20)15-8-11(21-10(2)16)7-13(15)14(17)18/h3-6,11,13H,7-8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJOOMCCKQCQLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2723099.png)

![N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide](/img/structure/B2723100.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-cyclohexylurea](/img/structure/B2723102.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2723104.png)

![Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2723105.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide](/img/structure/B2723113.png)

![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)